

Spectroscopic Profile of Ethyl 2-Bromoisovalerate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-bromoisovalerate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Ethyl 2-bromoisovalerate** (IUPAC name: Ethyl 2-bromo-3-methylbutanoate), a key intermediate in various organic syntheses. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Compound Identification

Parameter	Value
Chemical Name	Ethyl 2-bromoisovalerate
Synonyms	Ethyl 2-bromo-3-methylbutanoate, Ethyl α -bromoisovalerate
CAS Number	609-12-1
Molecular Formula	C ₇ H ₁₃ BrO ₂
Molecular Weight	209.08 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of **Ethyl 2-bromoisovalerate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.20	Quartet	2H	-O-CH ₂ -CH ₃
~4.05	Doublet	1H	-CH(Br)-
~2.20	Multiplet	1H	-CH(CH)-(CH ₃) ₂
~1.25	Triplet	3H	-O-CH ₂ -CH ₃
~1.00 & ~0.90	Doublet (each)	6H	-CH-(CH ₃) ₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy. [1]

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm	Assignment
~169	C=O (Ester)
~62	-O-CH ₂ -CH ₃
~55	-CH(Br)-
~32	-CH(CH ₃) ₂
~20 & ~19	-CH(CH ₃) ₂
~14	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1465	Medium	C-H bend (alkane)
~1370	Medium	C-H bend (alkane)
~1160	Strong	C-O stretch (ester)
~650	Medium-Strong	C-Br stretch

Mass Spectrometry (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
167/169	Moderate	[M - C ₂ H ₅ O] ⁺
129	High	[M - Br] ⁺
101	Moderate	[C ₅ H ₉ O ₂] ⁺
83	Moderate	[C ₅ H ₇ O] ⁺
55	High	[C ₄ H ₇] ⁺
29	High	[C ₂ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like **Ethyl 2-bromoisovalerate**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 10-20 mg of **Ethyl 2-bromoisovalerate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Filter the solution into a 5 mm NMR tube.

2. ^1H NMR Acquisition (Varian 400 MHz Spectrometer or similar):

- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

3. ^{13}C NMR Acquisition (Varian 100 MHz Spectrometer or similar):

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved).
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

1. Instrument: Bruker Tensor 27 FT-IR spectrometer or equivalent.

2. Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping with isopropanol and allowing it to dry completely.

3. Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal.
- Place a single drop of neat **Ethyl 2-bromoisovalerate** onto the center of the ATR crystal.
- Acquire the sample spectrum.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

- Prepare a dilute solution of **Ethyl 2-bromoisovalerate** (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

2. GC-MS System (Agilent GC-MS or similar):

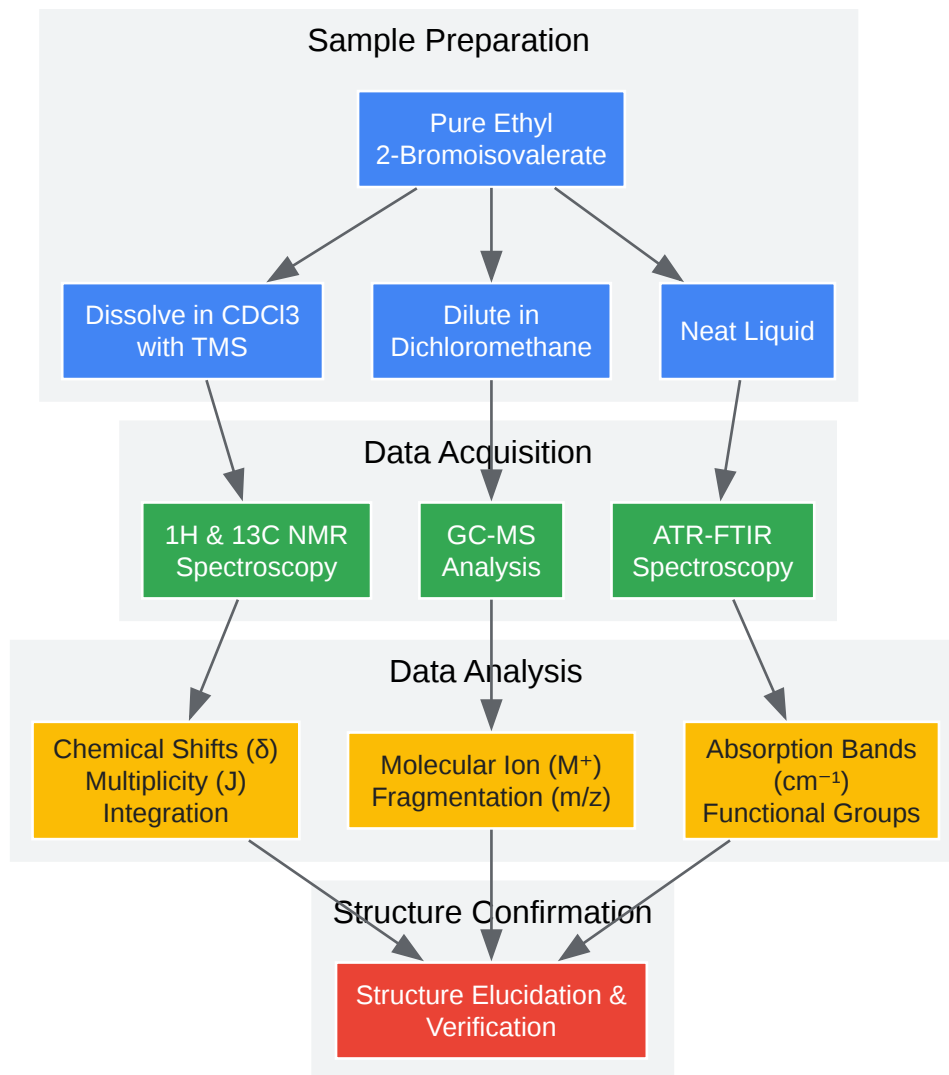
- Injector Temperature: 250 °C.
- Injection Volume: 1 μL .
- Split Ratio: 50:1.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 250 °C.
- Hold at 250 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-300 amu.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Ethyl 2-bromoisovalerate**, from sample preparation to final structure confirmation.

Spectroscopic Analysis Workflow for Ethyl 2-Bromoisovalerate



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Caption: Workflow for the spectroscopic analysis of **Ethyl 2-Bromoisovalerate**.

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